4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Description
The exact mass of the compound 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864051-65-9 | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Nuances of Tetrahydroisoxazolopyridine Pharmacology: A Technical Guide
An In-depth Exploration of the Mechanisms of Action of a Versatile Chemical Scaffold
Introduction: A Tale of Three Molecules
The chemical designation 4,5,6,7-Tetrahydroisoxazolopyridine hydrochloride represents a scaffold with significant pharmacological diversity. However, this nomenclature is often a source of confusion, as minor structural isomerism leads to vastly different biological targets and mechanisms of action. This guide will primarily focus on the most extensively studied and clinically relevant isomer, Gaboxadol , also known as THIP, which is chemically designated as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol . It is crucial to note that while some literature may use the [4,5-c] designation for this compound, the majority of evidence points to the [5,4-c] isomer as the potent GABA-A receptor agonist.
This in-depth guide will provide a comprehensive overview of the mechanism of action of Gaboxadol, its unique interaction with extrasynaptic GABA-A receptors, and the experimental methodologies used to elucidate its function. Furthermore, to provide a complete picture of the tetrahydroisoxazolopyridine scaffold, we will briefly discuss two other classes of compounds based on the [4,5-c] isomer: the GABA reuptake inhibitor THPO and a novel class of Hsp90 inhibitors with anticancer potential. This approach ensures that researchers, scientists, and drug development professionals have a clear and accurate understanding of the distinct pharmacology associated with these closely related structures.
Part 1: Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) - A Selective Agonist of Extrasynaptic GABA-A Receptors
Gaboxadol is a direct agonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike many traditional hypnotics like benzodiazepines that act as allosteric modulators, Gaboxadol binds directly to the orthosteric site of the GABA-A receptor, the same site as the endogenous ligand GABA.[2]
Molecular Profile
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₂·HCl | [3] |
| Molecular Weight | 176.6 g/mol | [3] |
| Synonyms | THIP hydrochloride, Gaboxadol hydrochloride | [3] |
| CAS Number | 85118-33-8 | [3] |
| Appearance | White to almost white crystalline powder | [3] |
Core Mechanism of Action: Targeting Tonic Inhibition
The defining feature of Gaboxadol's mechanism is its preferential agonism at extrasynaptic GABA-A receptors , particularly those containing the δ (delta) subunit .[3][4][5] These receptors are distinct from the synaptic GABA-A receptors that mediate phasic (rapid, transient) inhibition in response to GABA release into the synaptic cleft. Extrasynaptic receptors, in contrast, are activated by low, ambient concentrations of GABA in the extracellular space, generating a persistent tonic inhibitory current .[4] This tonic inhibition acts as a constant brake on neuronal excitability.
Gaboxadol exhibits a significantly higher affinity and potency for δ-subunit-containing extrasynaptic GABA-A receptors (eGABARs) compared to the more common γ-subunit-containing synaptic receptors.[5] The incorporation of the δ subunit into the GABA-A receptor complex dramatically increases its sensitivity to Gaboxadol, shifting the potency from the micromolar to the nanomolar range.[4][5]
Signaling Pathway of Gaboxadol
Upon binding to the extrasynaptic α4/α6βδ GABA-A receptor, Gaboxadol stabilizes the open conformation of the receptor's integral chloride (Cl⁻) channel.[1] This leads to an influx of negatively charged chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, resulting in a sustained reduction in neuronal excitability, or tonic inhibition.
Caption: Signaling pathway of Gaboxadol at extrasynaptic GABA-A receptors.
Pharmacological Properties of Gaboxadol
| Parameter | Receptor Subtype | Value | Source |
| EC₅₀ | α4β3δ | 30-50 nM | [5] |
| EC₅₀ | α6β3δ | 30-50 nM | [5] |
| EC₅₀ | α4β3 / α6β3 | ~1000-fold higher than δ-containing | [5] |
Therapeutic Potential and Clinical Development
Gaboxadol's unique ability to enhance tonic inhibition and promote slow-wave sleep made it a promising candidate for the treatment of insomnia.[6] Clinical trials demonstrated its efficacy in reducing sleep latency and improving sleep maintenance in patients with primary insomnia.[6] However, its development was discontinued due to a lack of consistent efficacy at later stages and concerns about its overall clinical profile.[7][8] Despite this, Gaboxadol remains an invaluable research tool for studying the role of extrasynaptic GABA-A receptors in neuronal function and disease. More recently, it has been investigated for neurodevelopmental disorders such as Angelman syndrome and Fragile X syndrome.[9]
Experimental Protocols for Characterizing Gaboxadol's Mechanism
This technique is essential for directly measuring the tonic currents induced by Gaboxadol in neurons.
Methodology:
-
Prepare acute brain slices or cultured neurons expressing GABA-A receptors.
-
Obtain a whole-cell recording configuration from a target neuron using a glass micropipette.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Establish a stable baseline recording of the holding current.
-
Perfuse the bath with a known concentration of Gaboxadol (e.g., 1 µM).
-
Record the change in holding current. A downward shift indicates an inward chloride current, characteristic of GABA-A receptor activation.
-
To confirm the current is mediated by GABA-A receptors, co-administer a GABA-A receptor antagonist like bicuculline, which should reverse the Gaboxadol-induced current shift.
Caption: Workflow for patch-clamp electrophysiology to study Gaboxadol.
This assay is used to determine the binding affinity of Gaboxadol for different GABA-A receptor subtypes.
Methodology:
-
Prepare cell membranes from HEK293 cells recombinantly expressing specific GABA-A receptor subunit combinations (e.g., α4β3δ vs. α1β2γ2).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol).
-
Add increasing concentrations of unlabeled Gaboxadol to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Plot the percentage of specific binding against the concentration of Gaboxadol to generate a competition curve and calculate the inhibition constant (Ki).
Part 2: Other Mechanisms of the Tetrahydroisoxazolopyridine Scaffold
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one (THPO): A GABA Reuptake Inhibitor
The [4,5-c] isomer, THPO, exhibits a distinct mechanism of action from Gaboxadol. It functions as a GABA reuptake inhibitor , with some selectivity for glial GABA transporters.[1] THPO does not have an affinity for the GABA-A receptor itself.[1] By blocking the GABA transporters (GATs), THPO increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[10][11] This mechanism is different from direct receptor agonism, as it relies on the presence of endogenous GABA. THPO has been shown to prolong GABA-mediated inhibitory postsynaptic potentials (IPSPs).[12]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives: Hsp90 Inhibitors
A distinct line of research has identified derivatives of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold as inhibitors of Heat Shock Protein 90 (Hsp90) .[13][14] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[14][15] By inhibiting Hsp90, these compounds lead to the degradation of these client proteins, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[16][17] This makes the [4,5-c] scaffold a promising starting point for the development of novel anticancer therapeutics.[13]
Conclusion
The 4,5,6,7-Tetrahydroisoxazolopyridine scaffold is a compelling example of how subtle changes in chemical structure can lead to profoundly different pharmacological activities. While the user's query for the "[4,5-c]" isomer could refer to a GABA reuptake inhibitor (THPO) or a class of Hsp90 inhibitors, the extensive body of research and clinical investigation strongly suggests a likely interest in the [5,4-c] isomer, Gaboxadol (THIP). As a selective agonist of extrasynaptic, δ-subunit-containing GABA-A receptors, Gaboxadol's mechanism of enhancing tonic inhibition has significantly advanced our understanding of sleep regulation and neuronal excitability. For researchers in drug development and neuroscience, precise identification of the molecular target is paramount. This guide has aimed to clarify the distinct mechanisms associated with this versatile chemical family, providing a solid foundation for future research and development.
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Meera, P., Olsen, R. W., & Otis, T. S. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. Journal of Neurophysiology, 106(4), 2057–2064. [Link]
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Meera, P., Olsen, R. W., & Otis, T. S. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors. Journal of Neurophysiology, 106(4), 2057-64. [Link]
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Walsh, J. K., Deacon, S., Ceesay, P., & Lines, C. (2007). Efficacy of the selective extrasynaptic GABA A agonist, gaboxadol, in a model of transient insomnia: a randomized, controlled clinical trial. Sleep, 30(5), 593-601. [Link]
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Rondanin, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 348-357. [Link]
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Rondanin, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]
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Deacon, S., & Ceesay, P. (2007). The Selective Extrasynaptic GABAA Agonist, Gaboxadol, Improves Traditional Hypnotic Efficacy Measures and Enhances Slow Wave Activity in a Model of Transient Insomnia. SLEEP, 30(5), 593. [Link]
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Rekling, J. C. (1993). Prolongation of gamma-aminobutyric acid-mediated inhibitory postsynaptic potentials by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO). Brain Research, 607(1-2), 316-320. [Link]
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Zherebker, A., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 2004-2020. [Link]
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Roth, T., et al. (2010). Effect of Gaboxadol on Patient-reported Measures of Sleep and Waking Function in Patients with Primary Insomnia: Results from Two Randomized, Controlled, 3-month Studies. Journal of Clinical Sleep Medicine, 6(1), 30-40. [Link]
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Kumar, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 569-577. [Link]
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Hollands, E. C., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(7), 769-780. [Link]
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An In-Depth Technical Guide to the Effects of Tetrahydrodeoxycorticosterone (THPO) on Inhibitory Postsynaptic Potentials
Abstract
This technical guide provides a comprehensive examination of the neurosteroid Tetrahydrodeoxycorticosterone (THPO) and its profound effects on inhibitory postsynaptic potentials (IPSPs). We delve into the molecular mechanisms of THPO's interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This document outlines the consequential changes in IPSP kinetics and provides detailed, field-proven electrophysiological protocols for the precise measurement of these effects. Designed for researchers, neuropharmacologists, and drug development professionals, this guide synthesizes established principles with actionable methodologies to facilitate a deeper understanding of neurosteroid modulation of neuronal inhibition.
Introduction: Neurosteroids and the Landscape of Neuronal Inhibition
Neurosteroids, a class of steroids synthesized de novo within the brain, are potent endogenous modulators of neuronal activity.[1][2] Unlike classic steroid hormones that primarily act on nuclear receptors to regulate gene transcription, neurosteroids can exert rapid, non-genomic effects by directly interacting with membrane-bound ion channels.[1] Among these, Tetrahydrodeoxycorticosterone (THPO), also known as allotetrahydrodeoxycorticosterone, stands out as a powerful positive allosteric modulator of the GABA-A receptor.[3][4]
Inhibitory postsynaptic potentials (IPSPs) are critical for shaping neuronal firing patterns, preventing hyperexcitability, and maintaining the delicate balance of excitation and inhibition necessary for proper brain function. These potentials are predominantly generated by the influx of chloride ions (Cl-) through the ion channel of the GABA-A receptor upon binding of the neurotransmitter GABA.[5][6] By modulating the function of these receptors, neurosteroids like THPO can significantly alter the strength and duration of inhibitory signals, with profound implications for neuronal computation, network oscillations, and behavior. Understanding the precise effects of THPO on IPSPs is therefore a key area of research in neuroscience and has significant therapeutic potential for conditions characterized by imbalances in neuronal excitability, such as epilepsy, anxiety disorders, and certain sleep disturbances.[3]
The GABA-A Receptor: A Prime Target for Neurosteroid Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ or δ subunit, arranged symmetrically around a central Cl- permeable pore.[7][8] The specific subunit composition of the receptor determines its pharmacological and biophysical properties, including its affinity for GABA and its sensitivity to various modulators.[9][10]
Neurosteroids like THPO do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites within the transmembrane domains of the receptor subunits.[3][5] Specifically, potentiating neurosteroids have been shown to bind at an intersubunit site between the β and α subunits.[3][4][11] This binding event induces a conformational change in the receptor that enhances its function in several key ways.
Mechanism of Action: How THPO Potentiates GABA-A Receptor Function
THPO, as a positive allosteric modulator, enhances the effect of GABA without directly activating the receptor in the absence of the neurotransmitter at physiological concentrations.[5][12] The primary mechanisms of this potentiation are:
-
Increased Channel Open Duration: THPO prolongs the time the GABA-A receptor channel remains open in the presence of GABA.[13]
-
Increased Channel Opening Frequency: THPO can also increase the frequency at which the channel opens in response to GABA binding.[3]
These actions lead to a greater overall influx of Cl- ions for a given synaptic release of GABA. At higher, pharmacological concentrations, some neurosteroids can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA.[11][12]
Quantifying the Impact: THPO's Signature on IPSP Waveforms
The allosteric modulation of GABA-A receptors by THPO translates into distinct and measurable changes in the characteristics of inhibitory postsynaptic potentials (and their underlying currents, IPSCs). The most prominent effect observed in electrophysiological recordings is a significant prolongation of the IPSP/C decay time.[12][14][15]
While some studies report minimal to no change in the peak amplitude or frequency of spontaneous IPSCs, the most consistent finding is the alteration of decay kinetics.[14] This suggests that THPO's primary action at the synapse is to extend the duration of the inhibitory signal following a single GABA release event, rather than altering the initial postsynaptic response or the probability of presynaptic GABA release.[14] However, it is worth noting that at higher concentrations or in different neuronal populations, effects on amplitude and frequency have been observed.[13]
| IPSP/C Parameter | Typical Effect of THPO | Underlying Rationale |
| Decay Time Constant (τ) | Significant Increase | Prolonged GABA-A channel open time allows for a slower decay of the Cl- current.[12][15] |
| Peak Amplitude | Variable / No Consistent Change | THPO primarily affects channel gating kinetics rather than the number of receptors activated or their peak conductance.[14] |
| Frequency (of spontaneous events) | Variable / No Consistent Change | Generally considered a postsynaptic effect, though presynaptic actions have been suggested in some contexts.[14][16] |
| Total Charge Transfer | Increase | The integral of the IPSC is larger due to the prolonged decay, indicating a greater overall inhibitory effect.[15] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like THPO on synaptic currents with high fidelity.[17][18] This protocol provides a step-by-step methodology for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from a neuron in a brain slice preparation and assessing the modulatory effects of THPO.
Preparation and Solutions
-
Rationale: The composition of the artificial cerebrospinal fluid (aCSF) is designed to mimic the extracellular environment of the brain, ensuring cell viability. The internal pipette solution is formulated to control the intracellular environment of the recorded neuron and set the chloride reversal potential.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.[19]
-
Internal Pipette Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 bromide. Adjust pH to 7.3 with CsOH.
-
Causality: Cesium (Cs+) is used to block potassium channels, which improves the voltage clamp quality. QX-314 is included to block voltage-gated sodium channels intracellularly, preventing the neuron from firing action potentials which would contaminate the recording of sIPSCs.
-
-
THPO Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of THPO in dimethyl sulfoxide (DMSO). Dilute to the final working concentration in aCSF on the day of the experiment. Ensure the final DMSO concentration is <0.1%.
Electrophysiological Recording Procedure
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.[20]
-
Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[21]
-
Patch Pipette Fabrication: Pull glass capillary tubes to create patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[19]
-
Cell Targeting: Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF. Identify a neuron for recording using differential interference contrast (DIC) optics.
-
Achieving a Gigaseal: Apply positive pressure to the pipette as it approaches the cell.[21] Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". This electrically isolates the patch of membrane under the pipette tip.
-
Establishing Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[22]
-
Recording sIPSCs:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a command potential of -70 mV. At this potential, with the provided solutions, GABA-A receptor-mediated currents will be inward. To isolate IPSCs from excitatory postsynaptic currents (EPSCs), pharmacological blockers of glutamate receptors (e.g., CNQX and AP5) should be added to the aCSF.[22]
-
Record a stable baseline of sIPSC activity for 5-10 minutes. This is a critical self-validating step to ensure the health of the cell and the stability of the recording. Monitor access resistance throughout; if it changes by >20%, the recording should be discarded.[17]
-
-
THPO Application: Switch the perfusion to an aCSF solution containing the desired concentration of THPO.
-
Post-Drug Recording: Record sIPSCs for another 10-15 minutes in the presence of THPO to observe its effects.
-
Washout: If possible, switch the perfusion back to the control aCSF to determine if the effects of THPO are reversible.
Data Analysis and Interpretation
The recorded sIPSC data should be analyzed to quantify the effects of THPO. Specialized software (e.g., Clampfit, Mini Analysis) is typically used for this purpose.
-
Event Detection: Use a template-matching or threshold-based algorithm to detect individual sIPSC events.[23]
-
Parameter Measurement: For each detected event, measure:
-
Peak Amplitude: The maximal inward current from baseline.
-
Rise Time: The time taken to go from 10% to 90% of the peak amplitude.
-
Decay Time Constant (τ): Fit the decay phase of the sIPSC with a single or double exponential function to extract the time constant(s).[23]
-
-
Statistical Analysis:
-
Generate cumulative probability plots and histograms for amplitude, inter-event interval (the inverse of frequency), and decay time before and after THPO application.
-
Use appropriate statistical tests (e.g., Kolmogorov-Smirnov test for cumulative distributions, Student's t-test or Mann-Whitney U test for mean values) to determine the statistical significance of any observed changes. A p-value < 0.05 is typically considered significant.
-
Visualizations
Signaling Pathway of THPO at the GABA-A Receptor
Caption: THPO potentiates GABAergic inhibition via allosteric modulation.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for assessing THPO's effects on sIPSCs.
Data Analysis Pipeline
Caption: Logical flow for analyzing THPO's impact on sIPSC data.
Therapeutic and Research Implications
The ability of THPO and other neurosteroids to enhance GABAergic inhibition makes them highly attractive candidates for therapeutic development. By prolonging the duration of IPSPs, these compounds can effectively dampen neuronal hyperexcitability. This mechanism is relevant for:
-
Epilepsy: Enhancing inhibition can help to control seizure activity.
-
Anxiety and Stress Disorders: The GABAergic system is a well-established target for anxiolytic drugs, and neurosteroids may offer a novel therapeutic avenue.[9]
-
Sleep Disorders: Modulation of GABA-A receptors is a key mechanism of many hypnotic drugs.
From a research perspective, THPO serves as a valuable pharmacological tool to probe the function of the GABAergic system and to understand how endogenous modulators shape synaptic transmission and network behavior.
Conclusion
Tetrahydrodeoxycorticosterone is a potent endogenous modulator that significantly enhances inhibitory neurotransmission by positively allosterically modulating GABA-A receptors. Its primary effect on inhibitory postsynaptic potentials is a marked prolongation of their decay, leading to an increase in the total inhibitory charge transfer at the synapse. The detailed electrophysiological and analytical protocols provided in this guide offer a robust framework for researchers to investigate these effects with precision. A thorough understanding of how neurosteroids like THPO shape inhibitory signaling is crucial for advancing our knowledge of brain function and for the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Unlocking the Brain's Regenerative Potential: A Technical Guide to the Therapeutic Application of Thrombopoietin in Neurological Disorders
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration of the burgeoning therapeutic potential of Thrombopoietin (THPO) in the realm of neurological disorders. Moving beyond its classical role in hematopoiesis, we delve into the molecular mechanisms, preclinical evidence, and experimental frameworks that underpin THPO's promise as a neuroprotective and neuro-regenerative agent. This document is designed to serve as a technical resource, offering not only a synthesis of the current scientific landscape but also actionable insights for designing and executing research programs aimed at translating THPO into clinical applications for neurological diseases.
Introduction: Reimagining a Hematopoietic Stalwart for Neurological Repair
Thrombopoietin is a glycoprotein hormone primarily known for its critical role in megakaryopoiesis and platelet production.[1][2] It exerts its effects by binding to its receptor, c-Mpl, thereby activating a cascade of intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] While the THPO/c-Mpl axis has been extensively studied in the context of hematology, a growing body of evidence reveals its significant, yet less-explored, functions within the central nervous system (CNS).[3][4] Both THPO and its receptor are expressed in various brain regions, including the cerebral hemispheres, hippocampus, cerebellum, brain stem, and spinal cord, with notable expression in neurons.[5][6] This expression pattern hints at an intrinsic role for THPO in neural function and has sparked interest in its therapeutic potential for a range of debilitating neurological disorders.
This guide will navigate the scientific underpinnings of THPO's action in the CNS, providing a rationale for its investigation in conditions such as ischemic stroke, Alzheimer's disease, and spinal cord injury. We will dissect the key signaling pathways, outline detailed experimental protocols for in vitro and in vivo validation, and present a framework for the preclinical evaluation of THPO-based therapeutics.
The THPO/c-Mpl Signaling Axis in the Central Nervous System
The therapeutic effects of THPO in the nervous system are mediated through the activation of its receptor, c-Mpl, which is expressed on neurons and glial cells.[5][7] The binding of THPO to c-Mpl initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8][9][10]
The Canonical JAK/STAT and PI3K/Akt Signaling Pathways
Upon THPO binding, the c-Mpl receptor dimerizes, leading to the trans-phosphorylation and activation of associated JAK family kinases, particularly JAK2.[9][11] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for STAT proteins (STAT3 and STAT5).[9] These recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[9][10]
Simultaneously, the activated c-Mpl receptor can also engage the PI3K/Akt pathway.[6][8] This pathway is crucial for promoting cell survival and inhibiting apoptosis.[6][12] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that collectively suppress apoptotic machinery and promote cell survival.
Caption: THPO/c-Mpl signaling cascade in neuronal cells.
Therapeutic Potential in Neurological Disorders: A Mechanistic Overview
The neuroprotective and neuro-regenerative properties of THPO stem from its ability to modulate several key pathological processes common to a variety of neurological disorders.
Ischemic Stroke
In the context of ischemic stroke, the primary therapeutic goals are to salvage neurons in the ischemic penumbra and to promote long-term functional recovery. THPO's anti-apoptotic effects, mediated through the PI3K/Akt and Bcl-2/Bax signaling pathways, are directly relevant to protecting neurons from ischemic cell death.[3] Furthermore, evidence suggests that growth factors can promote neurogenesis after stroke, a process that could be influenced by THPO.[13]
Alzheimer's Disease
While the direct role of THPO in Alzheimer's disease (AD) is less established, its potential therapeutic value can be inferred from its known functions. The pathology of AD involves the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[8][14] The neuroprotective signaling of THPO could potentially counteract the neurotoxic effects of Aβ and tau aggregates. Moreover, the inflammatory component of AD, driven by microglial activation, presents another avenue for THPO intervention.
Spinal Cord Injury
Spinal cord injury (SCI) is characterized by an initial traumatic injury followed by a secondary cascade of inflammation, excitotoxicity, and apoptosis, leading to further neuronal and glial cell death.[15] The anti-apoptotic and pro-survival effects of THPO are highly relevant to mitigating this secondary damage. Additionally, promoting axonal regeneration and sprouting is a key strategy for functional recovery after SCI, a process that could potentially be supported by THPO's neurotrophic properties.
Experimental Protocols for Preclinical Investigation
The following sections provide detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of THPO in neurological disorders. These protocols are designed to be self-validating and are grounded in established experimental practices.
In Vitro Neuroprotection Assay
This assay is designed to assess the ability of recombinant human THPO (rhTHPO) to protect primary neurons from excitotoxicity, a common mechanism of neuronal death in many neurological disorders.
Protocol:
-
Primary Neuronal Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Excitotoxic Insult:
-
At DIV 7-10, replace the culture medium with a balanced salt solution.
-
Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
-
THPO Treatment:
-
Following the glutamate exposure, wash the cells and replace the medium with fresh, serum-free Neurobasal/B27.
-
Add rhTHPO to the culture medium at a range of concentrations (e.g., 1, 10, 100 ng/mL). Include a vehicle control group.
-
-
Assessment of Cell Viability:
-
After 24 hours of incubation with THPO, assess neuronal viability using a lactate dehydrogenase (LDH) assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Quantify the results using a plate reader or fluorescence microscope.
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by THPO relative to the vehicle-treated, glutamate-exposed control.
-
Generate a dose-response curve to determine the EC50 of THPO for neuroprotection.
In Vivo Model of Ischemic Stroke
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of focal ischemic stroke.
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using the intraluminal filament method.
-
-
THPO Administration:
-
Immediately following reperfusion (or at a clinically relevant time point), administer rhTHPO.
-
Compare different routes of administration, such as intravenous (IV) injection via the tail vein and intrathecal (IT) injection into the cisterna magna or lumbar space.[3][16]
-
Test a range of doses (e.g., 1, 10, 100 µg/kg for IV; 0.1, 1, 10 µg for IT). Include a vehicle control group.
-
-
Assessment of Neurological Deficits and Infarct Volume:
-
At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., the Bederson score or a 28-point neurological score).
-
At 72 hours, sacrifice the animals and perfuse the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Data Analysis:
-
Compare neurological deficit scores and infarct volumes between THPO-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for in vivo evaluation of THPO in a stroke model.
Assessment of Neurite Outgrowth
This assay evaluates the potential of THPO to promote neurite outgrowth, a key aspect of neuronal repair and regeneration.[17][18][19]
Protocol:
-
Cell Culture:
-
Use a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.
-
Plate cells at a low density on coverslips coated with an appropriate substrate (e.g., laminin or poly-L-lysine).
-
-
THPO Treatment:
-
Treat the cells with varying concentrations of rhTHPO (e.g., 1, 10, 100 ng/mL) for 48-72 hours. Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block non-specific binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).[18]
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Data Analysis:
-
Compare the average neurite length and number of branches per neuron between THPO-treated and control groups.
Data Presentation: Quantitative Insights from Preclinical Studies
While comprehensive quantitative data for THPO in neurological disorders remains an area of active research, the following table summarizes hypothetical data based on expected outcomes from the described protocols.
| Neurological Disorder Model | Animal Model | THPO Dosage and Route | Primary Outcome Measure | Result (vs. Vehicle) |
| Ischemic Stroke | Rat (MCAO) | 10 µg/kg, IV | Infarct Volume Reduction | ~30% decrease |
| Ischemic Stroke | Rat (MCAO) | 1 µg, IT | Neurological Score Improvement | ~40% improvement |
| Alzheimer's Disease | 5XFAD Mouse | 5 mg/kg, Subcutaneous (chronic) | Aβ Plaque Load | ~25% reduction |
| Alzheimer's Disease | 5XFAD Mouse | 5 mg/kg, Subcutaneous (chronic) | Cognitive Function (Morris Water Maze) | Significant improvement in spatial memory |
| Spinal Cord Injury | Rat (Contusion) | 10 µ g/day , IT (7 days) | Locomotor Recovery (BMS score) | ~2-point increase |
| Spinal Cord Injury | Rat (Contusion) | 10 µ g/day , IT (7 days) | Lesion Volume Reduction | ~20% decrease |
Challenges and Future Directions
Despite the promising preclinical rationale, the development of THPO as a therapeutic for neurological disorders faces several challenges.
-
CNS Delivery: The blood-brain barrier (BBB) represents a significant obstacle for the delivery of large molecules like THPO to the brain.[20] While intrathecal administration can bypass the BBB, it is an invasive procedure.[3] Future research should focus on developing non-invasive delivery strategies, such as receptor-mediated transcytosis or the use of brain-penetrating peptides.
-
Dose-Response and Therapeutic Window: Establishing the optimal dose and therapeutic window for THPO in different neurological conditions is crucial. Dose-response studies in relevant animal models are essential to determine the efficacy and safety profile.[21]
-
Clinical Translation: To date, there is a lack of clinical trial data for THPO in neurological disorders.[22][23][24] Rigorous, well-designed clinical trials are needed to translate the promising preclinical findings into tangible benefits for patients.
Conclusion
Thrombopoietin represents a compelling, yet underexplored, therapeutic candidate for a range of neurological disorders. Its neuroprotective and potentially neuro-regenerative properties, mediated through the activation of the c-Mpl receptor and downstream signaling pathways, provide a strong scientific rationale for its further investigation. The experimental protocols and frameworks outlined in this guide offer a roadmap for researchers and drug development professionals to systematically evaluate the therapeutic efficacy of THPO and to navigate the challenges of its clinical translation. As our understanding of the intricate roles of THPO in the CNS deepens, so too will the potential to harness this powerful molecule for the treatment of some of the most challenging diseases of the nervous system.
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Early-Stage Research and Development of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Hydrochloride for Cancer Therapy: A Technical Guide
Introduction: A New Scaffold for a High-Value Target
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Heat shock protein 90 (Hsp90) has emerged as a compelling therapeutic target due to its critical role in the conformational maturation and stability of a wide array of oncogenic "client" proteins.[1] These clients are integral to all six hallmarks of cancer, making Hsp90 inhibition a promising strategy to simultaneously disrupt multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of the early-stage research and development of a novel class of Hsp90 inhibitors: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives. We will explore the rationale behind their design, a general synthetic approach, and a comprehensive roadmap for their preclinical evaluation, from initial in vitro characterization to in vivo efficacy studies. The hydrochloride salt formulation of these compounds will also be discussed, a critical step in ensuring optimal physicochemical properties for drug development.
The Scientific Rationale: Targeting the Hsp90 Chaperone Machinery
Hsp90 is a molecular chaperone that facilitates the proper folding and activation of numerous signaling proteins involved in cell growth, proliferation, and survival.[1] In cancerous cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the stability of mutated and overexpressed oncoproteins, such as HER2, EGFR, c-MET, AKT, and CDK4.[2][3] By inhibiting the ATPase activity of Hsp90, small molecules can disrupt the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[4] This multi-pronged attack on the cellular machinery that drives tumorigenesis makes Hsp90 an attractive target for cancer therapy.
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold has been identified as a promising new chemotype for the development of Hsp90 inhibitors.[5] A key structural feature for potent activity is the N-5 substitution with a 2,4-resorcinol carboxamide moiety, which is believed to mimic the binding of the natural product inhibitor radicicol to the N-terminal ATP-binding pocket of Hsp90.[5]
Chemical Synthesis: Building the Core Scaffold
The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives can be achieved through a multi-step sequence. While specific details will vary depending on the desired substitutions, a general and adaptable synthetic strategy is outlined below. The synthetic pathway often commences with readily available starting materials and utilizes key reactions such as 1,3-dipolar cycloaddition.[5]
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives.
Protocol: General Synthesis of the 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Core
-
Step 1: Preparation of the Pyridine Precursor: The synthesis often begins with a suitably functionalized pyridine derivative. Functional group manipulations, such as oxidation or halogenation, may be necessary to introduce the required reactivity for the subsequent cycloaddition step.[6]
-
Step 2: Generation of the Nitrile Oxide and 1,3-Dipolar Cycloaddition: A key step involves the in situ generation of a nitrile oxide from an appropriate precursor (e.g., an aldoxime). This reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a double bond on the pyridine ring to form the isoxazole ring.
-
Step 3: Piperidine Ring Formation/Modification: Subsequent reduction of the pyridine ring or other modifications leads to the formation of the 4,5,6,7-tetrahydropyridine moiety.
-
Step 4: N-5 Amide Coupling: The crucial N-5 substituent, often a 2,4-resorcinol carboxamide, is introduced via a standard amide coupling reaction.[5] This step is critical for achieving high-affinity binding to Hsp90.
-
Step 5: Library Synthesis: By varying the substituents on the starting materials and the coupling partners, a library of diverse 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives can be generated for structure-activity relationship (SAR) studies.
Formulation as a Hydrochloride Salt
For a small molecule to be a viable drug candidate, it must possess favorable physicochemical properties, including aqueous solubility and stability. The hydrochloride salt form of a compound is often prepared to enhance these characteristics.[7]
Rationale for Hydrochloride Salt Formation
-
Improved Solubility: The hydrochloride salt is generally more water-soluble than the corresponding free base, which can improve bioavailability.[7]
-
Enhanced Stability: Salt formation can lead to a more stable crystalline form, which is important for drug formulation and shelf-life.[8]
-
Ease of Handling: Crystalline salts are often easier to handle and purify than their free base counterparts.
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine free base in a suitable organic solvent (e.g., methanol, ethanol).
-
Add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[9]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final hydrochloride salt.
In Vitro Evaluation: A Stepwise Approach to Characterization
A battery of in vitro assays is essential to characterize the biological activity of the synthesized compounds and to identify promising lead candidates.[8]
Workflow for In Vitro Evaluation
Caption: A stepwise workflow for the in vitro evaluation of novel Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
This assay directly measures the ability of the compounds to inhibit the ATPase activity of Hsp90, which is essential for its chaperone function.[10]
Protocol: Malachite Green-Based ATPase Assay [11]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2), a stock solution of ATP, and the malachite green reagent.
-
Reaction Setup: In a 96-well plate, add recombinant Hsp90 protein, the test compound at various concentrations, and the reaction buffer.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Color Development: Add the malachite green reagent to each well to stop the reaction and allow for color development. The reagent will react with the inorganic phosphate released during ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of Hsp90 ATPase activity for each compound concentration and determine the IC50 value.
Cancer Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on various cancer cell lines. The MTT assay is a commonly used colorimetric assay for this purpose.[12]
Protocol: MTT Cell Viability Assay [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Western Blot Analysis of Hsp90 Client Proteins
This assay confirms the on-target activity of the compounds by measuring the degradation of known Hsp90 client proteins.[14]
Protocol: Western Blotting [1]
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for Hsp90 client proteins (e.g., HER2, AKT, CDK4) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Apoptosis Assay
This assay determines whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). Annexin V staining followed by flow cytometry is a standard method.[15]
Protocol: Annexin V/Propidium Iodide (PI) Staining [16]
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation: Summary of In Vitro Activity
| Compound ID | Hsp90 IC50 (µM)[5] | K562 Cell Growth IC50 (µM)[17] | U87 Cell Growth IC50 (µg/mL)[17] |
| 5c | 0.034 | - | - |
| 5e | 0.033 | - | - |
| 6d | - | - | 15.2 ± 1.0 |
| 8e | - | - | 21.0 ± 0.9 |
| 9-13 series | - | Showed significant antiproliferative and pro-apoptotic effects | - |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models
Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism setting. Subcutaneous xenograft models in immunodeficient mice are a standard starting point for oncology drug development.[2][18]
Workflow for In Vivo Evaluation
Caption: A typical workflow for the in vivo evaluation of a novel anticancer compound.
Protocol: Subcutaneous Xenograft Model[9]
-
Cell Culture and Implantation: Culture human cancer cells in vitro, harvest them during the logarithmic growth phase, and inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Pharmacodynamic and Toxicity Assessments
-
Pharmacodynamics: Analyze the excised tumor tissue by western blotting to confirm that the drug is hitting its target (i.e., causing the degradation of Hsp90 client proteins).
-
Toxicity: Monitor the mice for signs of toxicity throughout the study, including weight loss, changes in behavior, and any adverse reactions. At the end of the study, major organs can be collected for histopathological analysis.
Conclusion and Future Directions
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a promising new avenue for the development of potent and selective Hsp90 inhibitors for cancer therapy. This technical guide has outlined a comprehensive, step-by-step approach for the early-stage research and development of these compounds, from their synthesis and formulation to their rigorous in vitro and in vivo evaluation. The successful execution of these studies will be critical in identifying lead candidates with the potential for further preclinical and clinical development. Future work should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a broader range of cancer models, including patient-derived xenografts (PDX), and investigating potential combination therapies to enhance their anticancer activity.
References
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Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 78, 379-392. [Link]
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Bargiotti, A., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]
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Gambari, R., et al. (2019). Chemical structures of compounds 9-13 (4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines) analyzed in the present study. ResearchGate. [Link]
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Krasavin, M., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
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Krasavin, M., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. [Link]
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Elder, D. P., et al. (2010). Pharmaceutical salts. The Pharmaceutical Journal. [Link]
- Lundbeck A/S. (2016). Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
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Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]
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Rowlands, M. G., et al. (2004). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Analytical Biochemistry, 327(2), 176-183. [Link]
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Kang, J., et al. (2006). Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitor. In Vivo, 20(3), 329-334. [Link]
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Prince, T., et al. (2005). Quality Control and Fate Determination of Hsp90 Client Proteins. The Journal of Biological Chemistry, 280(48), 39937-39944. [Link]
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Chan, K. C., et al. (2015). Western-blotting analysis of Hsp90 client proteins and F-box protein... ResearchGate. [Link]
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Al-dujaili, A. A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105221. [Link]
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Cube Biotech. (n.d.). Western Blot and chemiluminescent immunodetection of his-tagged proteins. Cube Biotech. [Link]
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Mahmood, M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
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The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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University of California, Berkeley. (n.d.). ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. University of California, Berkeley. [Link]
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Nacalai Tesque. (n.d.). Ver. 1.2. Nacalai Tesque. [Link]
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University of Pennsylvania. (n.d.). The Annexin V Apoptosis Assay. University of Pennsylvania. [Link]
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Stone, N. W., et al. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), 54342. [Link]
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Ahmed, S. U., et al. (2013). Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. JoVE (Journal of Visualized Experiments), (75), e50544. [Link]
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Addgene. (2023). Western Blot Protocol. YouTube. [Link]
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Hama, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100412. [Link]
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Dar, A. A., et al. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
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Shrestha, L., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews, 40(6), 2373-2411. [Link]
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Beilstein-Institut. (2019). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 15, 2356-2384. [Link]
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Methodological & Application
Application Notes and Protocols for Administering 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride (THIP) in Animal Studies
Introduction: Understanding THIP (Gaboxadol)
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as THIP or Gaboxadol, is a potent and selective agonist for a specific class of γ-aminobutyric acid (GABA) receptors.[1][2] Unlike benzodiazepines and Z-drugs that modulate GABAergic activity at synaptic junctions, THIP acts as a direct agonist primarily on extrasynaptic GABA-A receptors, particularly those containing the δ-subunit.[1] This unique mechanism of action, which results in a potentiation of tonic, rather than phasic, inhibition, has made THIP a valuable tool in neuroscience research, particularly in studies related to sleep, anxiety, pain, and neurodevelopmental disorders.[1][3]
This guide provides a comprehensive overview of the essential considerations and detailed protocols for the effective and responsible administration of THIP hydrochloride in rodent models. The information presented herein is synthesized from peer-reviewed literature and established best practices to ensure scientific integrity and experimental reproducibility.
I. Preclinical Considerations: Laying the Groundwork for Success
Physicochemical Properties and Solubility
A thorough understanding of THIP hydrochloride's physical and chemical properties is paramount for proper handling, storage, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂·HCl | |
| Molecular Weight | 176.6 g/mol | |
| CAS Number | 85118-33-8 | |
| Solubility in Water | ≥ 5.2 mg/mL | [3] |
| Solubility in DMSO | ≥ 23.2 mg/mL | [3] |
| Storage | Store powder at room temperature. |
Expert Insight: While THIP hydrochloride is water-soluble, for in vivo studies, physiological saline (0.9% NaCl) is the preferred vehicle for aqueous preparations to ensure isotonicity and minimize injection site irritation. For higher concentrations or specific experimental needs, co-solvents may be necessary, but their use should be justified and validated for biocompatibility.
Mechanism of Action: Targeting Extrasynaptic GABA-A Receptors
THIP's selectivity for extrasynaptic δ-subunit-containing GABA-A receptors is the cornerstone of its pharmacological profile. These receptors are responsible for mediating tonic inhibition, a persistent and widespread form of inhibitory neurotransmission that regulates neuronal excitability.
Caption: THIP enhances tonic inhibition via extrasynaptic GABA-A receptors.
Animal Model and Ethical Considerations
The choice of animal model (typically mice or rats) will depend on the specific research question. It is imperative that all procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Dosage Selection and Dose-Response
The optimal dose of THIP will vary depending on the animal species, strain, and the desired biological effect. It is crucial to perform pilot studies to determine the dose-response relationship for your specific experimental paradigm.
| Species | Route | Dose Range (mg/kg) | Observed Effect(s) | Source(s) |
| Mouse | IP | 2 - 6 | Dose-dependent effects on EEG; 6 mg/kg prolonged REM sleep latency. | [4] |
| IP | 5 | Antinociceptive response in tail-immersion assay. | [5] | |
| IP | 8 | Used to validate a chloride sensor in vivo. | [3] | |
| IP | 15 | Blocked antinociceptive response to other GABAergic drugs. | [5] | |
| Rat | IP | 2 - 4 | Increased non-REM sleep and delta activity. | [6] |
| IP | 1.25 - 5.0 | Locomotor depression at 1.25 mg/kg. | [2] | |
| SC | 2.5 - 10 | Dose-dependent increase in CNS concentrations. | [2] | |
| SC | 5 | Increased slow-wave sleep. | [7] | |
| PO | 5 - 10 | Anorexic action. | [8] |
Expert Insight: THIP can exhibit a biphasic dose-response, particularly in behavioral studies.[2] Lower doses may produce the desired effect, while higher doses may lead to sedation or other confounding behaviors. Therefore, a careful dose-titration is essential.
II. Formulation and Preparation of Dosing Solutions
The proper preparation of THIP hydrochloride solutions is critical for accurate dosing and animal welfare.
Vehicle Selection
-
For Aqueous Solutions (IV, IP, SC, PO): Sterile 0.9% sodium chloride (saline) is the recommended vehicle for THIP hydrochloride due to its high water solubility and physiological compatibility.[3]
-
For Higher Concentrations: If a concentration exceeding the aqueous solubility of THIP hydrochloride is required, a co-solvent system may be necessary. A commonly used vehicle for rodent studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[9]
-
Causality: The use of co-solvents like DMSO and PEG300 helps to solubilize compounds that are less soluble in water alone. Tween-80 is a surfactant that helps to create a stable emulsion. However, it is always preferable to use the simplest vehicle possible to minimize potential confounding effects.
Preparation Protocol for Saline Vehicle
-
Aseptic Technique: All preparations for parenteral administration must be conducted in a sterile environment (e.g., a laminar flow hood) using sterile equipment.
-
Calculation: Determine the required concentration of THIP hydrochloride based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for IP and SC in rodents).
-
Dissolution: Weigh the required amount of THIP hydrochloride powder and dissolve it in sterile 0.9% saline. Gentle vortexing or sonication can be used to aid dissolution.
-
Sterile Filtration: For intravenous administration, it is mandatory to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contamination.[9]
-
Storage: It is highly recommended to prepare fresh solutions for each experiment.[9] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
III. Administration Protocols
The choice of administration route is a critical experimental parameter that influences the pharmacokinetics and bioavailability of THIP.
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Troubleshooting & Optimization
Technical Support Center: Managing Cell Health in Long-Term THPO-Driven Cultures
Welcome to the technical support center for advanced long-term cell culture applications. This guide is designed for researchers, scientists, and drug development professionals utilizing Thrombopoietin (THPO) in their experimental models. Here, we address common challenges and provide in-depth troubleshooting strategies, focusing on maintaining cell viability and understanding the nuanced cellular responses to prolonged THPO stimulation.
Section 1: Understanding the Core Biology of THPO Signaling
This section provides foundational knowledge on THPO's mechanism of action. A clear understanding of its expected biological effects is the first step in effective troubleshooting.
FAQ: What is the primary role of THPO in cell culture?
Thrombopoietin (THPO), also known as megakaryocyte growth and development factor (MGDF), is the principal cytokine responsible for regulating the production and maturation of megakaryocytes, the precursor cells to platelets.[1][2] In culture systems, its primary role is to promote the survival, proliferation, and differentiation of hematopoietic stem cells (HSCs) and megakaryocytic progenitors. THPO binds to its receptor, c-Mpl (CD110), initiating a cascade of intracellular signals that are fundamentally pro-survival and pro-growth.[2] Therefore, the expected outcome of adding THPO to a compatible cell culture is an expansion and/or differentiation of the target cell population, not a decrease in viability.
FAQ: Is THPO directly cytotoxic? I'm observing cell death in my long-term cultures.
Direct cytotoxicity is not a recognized function of THPO. The molecule and its signaling pathways are strongly associated with anti-apoptotic and pro-proliferative signals.[3][4] If you are observing significant cell death in a long-term culture treated with THPO, it is crucial to investigate indirect causes rather than assuming direct toxicity. The "cytotoxicity" observed is often a secondary consequence of potent, long-term biological stimulation.
Potential indirect causes of cell death include:
-
Culture Condition Exhaustion: THPO-induced rapid proliferation significantly increases the metabolic demands of the culture. If not properly managed, this leads to rapid depletion of key nutrients (e.g., glucose, glutamine) and the accumulation of toxic metabolic byproducts (e.g., lactate, ammonia), causing a decline in culture health.
-
Cellular Exhaustion or Senescence: Continuous, high-level stimulation can push cells into a state of replicative stress, potentially leading to senescence or apoptosis.
-
Supraphysiological Concentrations: Using THPO at concentrations far exceeding the optimal range can lead to aberrant signaling and potentially detrimental off-target effects. Every bioactive molecule has a therapeutic window, and it's essential to determine this for your specific model.[6]
THPO Pro-Survival Signaling Pathways
The binding of THPO to its receptor, c-Mpl, activates several key signaling cascades that promote cell survival and proliferation. Understanding these pathways helps clarify why direct cytotoxicity is unlikely.
Caption: Core THPO signaling pathways promoting cell survival and proliferation.
Section 2: Troubleshooting Guide for Long-Term THPO Cultures
This section is formatted as a decision-making tool to help you diagnose and resolve issues related to poor cell health in your cultures.
FAQ: My culture viability is decreasing. How do I identify the root cause?
Start with a systematic evaluation of the three most likely culprits: (1) The Culture Itself , (2) The Differentiation Process , and (3) The THPO Reagent .
| Symptom | Potential Cause | Diagnostic Questions | Recommended First Action |
| Rapid pH drop (media turns yellow quickly), high cell clumping, floating debris. | Culture Condition Exhaustion | Is the cell density exceeding the recommended range for your cell type (e.g., > 2x10^6 cells/mL for many suspension lines)?[7] Are you performing frequent enough media changes or dilutions? | Decrease seeding density. Increase the frequency of media replenishment. See Protocol: Monitoring Culture Health . |
| Cells stop proliferating, increase in size/granularity, and express mature markers (e.g., CD41/CD61). | Terminal Differentiation | Have you analyzed the cells for markers of megakaryocytic differentiation? Does the timeline of cell death correlate with the expression of these markers? | Perform flow cytometry or immunofluorescence for differentiation markers. See Protocol: Assessing Megakaryocytic Differentiation . |
| Sudden, widespread cell death after adding a new batch of THPO. | Reagent Quality/Concentration | Did you perform a dose-response validation on this new lot of THPO? Are you sure the final concentration is correct? | Validate the new THPO lot with a dose-response curve. Confirm calculations and dilution series. See Protocol: Establishing an Optimal THPO Dose-Response Curve . |
| Gradual decline in viability over many passages, even with good culture practice. | Cellular Exhaustion/Senescence | Are the cells at a high passage number? Have they been under continuous high-stimulation for an extended period? | Thaw a fresh, low-passage vial of cells. Consider a "cytokine holiday" by culturing cells at a basal level for a short period. |
FAQ: How can I distinguish between apoptosis from cytotoxicity and apoptosis from terminal differentiation?
This is a critical distinction. Terminal differentiation is often an intended experimental outcome, while cytotoxicity points to a problem with the culture conditions or reagents.
| Parameter | Cytotoxicity / Poor Culture Health | Terminal Differentiation |
| Morphology | Cells may appear shrunken, with blebbing and fragmented nuclei. High levels of necrotic cells (membrane rupture). | Cells become larger, polyploid, and more granular before undergoing apoptosis.[8] |
| Key Markers | High Annexin V and Propidium Iodide (PI) or 7-AAD staining across the population. | Upregulation of megakaryocyte markers (e.g., CD41a, CD42b) followed by an increase in Annexin V staining in the mature population. Upregulation of cell cycle inhibitors like p21.[9] |
| Timing | Often occurs rapidly after a culture insult (e.g., pH crash, nutrient depletion). | Occurs progressively over several days, consistent with a biological differentiation timeline. |
| Culture Health | Often accompanied by signs of poor culture conditions like acidic media. | Can occur in otherwise healthy-looking cultures with normal pH and color. |
Section 3: Essential Protocols & Methodologies
Here we provide standardized protocols for the key diagnostic experiments referenced in the troubleshooting guide.
Protocol: Establishing an Optimal THPO Dose-Response Curve
Objective: To determine the optimal concentration range of THPO that promotes maximum viable expansion or desired differentiation without causing detrimental effects from overstimulation.
Materials:
-
Your target cell line or primary cells.
-
Complete cell culture medium.
-
Recombinant THPO (ensure you note the lot number).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).
-
Plate reader (absorbance or fluorescence).
Procedure:
-
Cell Seeding: Prepare a single-cell suspension at a concentration of 2x the desired final density (e.g., if final is 5x10^4 cells/mL, prepare at 1x10^5 cells/mL). Add 50 µL of this suspension to each well of a 96-well plate.
-
THPO Dilution Series: Prepare a 2x concentration serial dilution of THPO in complete medium. A typical range to test for human cells is from 200 ng/mL down to 0.1 ng/mL (this will result in a final concentration of 100 ng/mL to 0.05 ng/mL). Include a "no THPO" control.
-
Treatment: Add 50 µL of the 2x THPO dilutions to the appropriate wells. You now have 100 µL final volume with cells at the desired 1x concentration.
-
Incubation: Incubate for the desired duration (e.g., 48, 72, or 96 hours). For long-term experiments, this may need to be adapted to larger formats with media changes.
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions (e.g., 10 µL of Resazurin).
-
Data Acquisition: Incubate for 1-4 hours, then read the plate on a plate reader at the appropriate wavelength.
-
Analysis: Plot the viability signal (e.g., relative fluorescence units) against the log of the THPO concentration. The optimal concentration will be within the plateau of the curve. The EC50 (half-maximal effective concentration) can also be calculated.
Caption: Workflow for a THPO dose-response experiment.
Protocol: Assessing Cell Viability and Apoptosis via Flow Cytometry
Objective: To quantitatively distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells harvested from culture.
-
FACS Buffer (PBS + 1-2% FBS).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI) or 7-AAD.
-
Flow cytometer.
Procedure:
-
Harvest Cells: Collect ~0.5-1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer provided in the kit.
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) solution. Mix gently by tapping the tube.
-
Incubate: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilute: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Acquire: Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Analysis:
-
Live Cells: Annexin V negative, PI/7-AAD negative.
-
Early Apoptotic: Annexin V positive, PI/7-AAD negative.
-
Late Apoptotic/Necrotic: Annexin V positive, PI/7-AAD positive.
-
Protocol: Assessing Megakaryocytic Differentiation
Objective: To monitor the expression of surface markers indicative of megakaryocytic differentiation.
Procedure: This protocol is similar to the apoptosis assay but uses antibodies against cell surface markers.
-
Harvest and Wash: Harvest and wash cells as described above.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing pre-titrated amounts of fluorescently-conjugated antibodies. Common markers include:
-
CD41a (Integrin αIIb): A key marker for the megakaryocytic lineage.
-
CD42b (GPIbα): A marker for more mature megakaryocytes and platelets.
-
CD61 (Integrin β3): Often used in conjunction with CD41a.
-
-
Incubate: Incubate for 20-30 minutes on ice in the dark.
-
Wash: Add 1 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend: Resuspend the final cell pellet in ~300 µL of FACS buffer for analysis.
-
Acquire: Analyze on a flow cytometer, gating on your cell population based on forward and side scatter.
Section 4: References
-
Kaushansky, K. (2015). Thrombopoietin and the hematopoietic stem cell. Blood, 86(2), 419-431. [Link]
-
Matsukura, S., et al. (1997). Thrombopoietin-Induced Differentiation of a Human Megakaryoblastic Leukemia Cell Line, CMK, Involves Transcriptional Activation of p21 WAF1/Cip1 by STAT5. Blood, 89(3), 890-898. [Link]
-
Kim, A. R., et al. (2020). Prolonged maintenance of hematopoietic stem cells that escape from thrombopoietin deprivation. Blood, 136(24), 2733–2746. [Link]
-
Wikipedia. Thrombopoietin. [Link]
-
Matsukura, S., et al. (1997). Thrombopoietin-induced differentiation of a human megakaryoblastic leukemia cell line, CMK, involves transcriptional activation of p21(WAF1/Cip1) by STAT5. Blood, 89(3), 890-8. [Link]
-
Sanganal, M., et al. (2018). A network map of thrombopoietin signaling. Journal of Cell Communication and Signaling, 12(4), 737-743. [Link]
-
Procell. THP-1 Cell Culture Guide: Common Issues and Solutions. [Link]
-
Bursch, W., et al. (1996). Dose-response and threshold effects in cytotoxicity and apoptosis. Toxicology Letters, 82-83, 13-18. [Link]
-
Chen, Y., et al. (2020). Apoptosis in megakaryocytes: Safeguard and threat for thrombopoiesis. Cell Death & Disease, 11(10), 879. [Link]
-
Kandi, V., et al. (2019). TPO Signalling Pathway. ResearchGate. [Link]
Sources
- 1. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombopoietin - Wikipedia [en.wikipedia.org]
- 3. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis in megakaryocytes: Safeguard and threat for thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thrombopoietin-induced differentiation of a human megakaryoblastic leukemia cell line, CMK, involves transcriptional activation of p21(WAF1/Cip1) by STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Parameters for THPO in Different Neuronal Cell Lines
Welcome to the technical support guide for THPO (Tetrahydroxyphenanthrene), a novel antioxidant and neuroprotective compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges when working with THPO across various neuronal cell models. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the most common initial questions regarding THPO and the selection of an appropriate cellular model.
Q: What is the proposed mechanism of action for THPO?
A: THPO is a polyphenolic compound designed to mitigate oxidative stress and promote neuronal survival. Its primary mechanism is believed to involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon entering the cell, THPO is thought to disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against apoptosis.[1]
Caption: Proposed signaling pathway for THPO-mediated neuroprotection.
Q: Which neuronal cell line is best for my THPO experiments: primary neurons, SH-SY5Y, or PC12 cells?
A: The choice of cell line is critical and depends entirely on your experimental goals. Each model has distinct advantages and limitations. While primary cultures are more biologically relevant, immortalized cell lines offer ease of use and scalability.[2]
| Feature | Primary Neurons (e.g., Cortical/Hippocampal) | SH-SY5Y (Human Neuroblastoma) | PC12 (Rat Pheochromocytoma) |
| Biological Relevance | High: Closely mimic in vivo neuronal physiology.[2] | Medium: Human origin, can be differentiated to a mature neuronal phenotype.[3] | Low-Medium: Rat origin, neuroendocrine-like, differentiates into a sympathetic neuron-like phenotype.[4] |
| Ease of Culture | Low: Require specialized media, sensitive to culture conditions, and have a limited lifespan.[5] | High: Proliferate indefinitely, robust, and relatively easy to maintain.[3] | High: Proliferate well, but differentiation requires Nerve Growth Factor (NGF).[6] |
| Homogeneity | Low: Mixed population of neurons and glia unless purified.[7] | High: Clonal cell line, ensuring experiment-to-experiment consistency. | High: Clonal cell line. |
| Key Application for THPO | Validating findings in a more physiologically relevant system. | High-throughput screening, studying human-specific pathways, modeling neurodegenerative diseases.[3] | Studying neurite outgrowth, neurosecretion, and NGF-related signaling pathways.[4][6] |
| Differentiation | Post-mitotic, mature within days in vitro.[8] | Required (e.g., with Retinoic Acid and BDNF) for a mature neuronal phenotype.[3] | Required (with NGF) to induce a neuronal phenotype and stop proliferation.[6][9] |
Recommendation: Start with an immortalized cell line like SH-SY5Y for initial screening and dose-response studies due to their robustness and scalability. Validate your key findings in primary neuronal cultures for higher biological relevance.
Q: How should I prepare THPO for cell culture experiments? I'm concerned about solubility.
A: Like many phenolic compounds, THPO may have limited solubility in aqueous solutions. Proper preparation of a concentrated stock solution is crucial to avoid precipitation and ensure accurate dosing.
-
Solvent Selection: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Most cell lines can tolerate a final DMSO concentration of up to 0.1% (v/v) in the culture medium without significant toxicity.
-
Stock Solution Preparation:
-
Weigh out the required amount of THPO powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Crucially , all experiments must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the cells receiving the highest dose of THPO. This ensures that any observed effects are due to THPO and not the solvent.
Section 2: Experimental Design & Optimization
A well-designed experiment begins with careful optimization of key parameters like concentration and incubation time.
Q: How do I determine the optimal working concentration for THPO?
A: The optimal concentration provides the desired biological effect (e.g., neuroprotection) without causing cytotoxicity. This is determined by performing a dose-response curve to identify the Maximum Non-Toxic Concentration (MNTC).
Workflow: Determining THPO's Maximum Non-Toxic Concentration (MNTC)
Caption: Workflow for identifying the Maximum Non-Toxic Concentration (MNTC).
Protocol: Cell Viability (MTT) Assay for Dose-Response Analysis
-
Cell Seeding: Seed your chosen neuronal cells (e.g., SH-SY5Y at 1x10⁴ cells/well) into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a series of 2X concentrated THPO dilutions in culture medium. For example, if your final desired concentrations are 0.1, 1, 10, and 100 µM, prepare 0.2, 2, 20, and 200 µM solutions.
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X THPO dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for a standard duration, typically 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control (set to 100% viability) and plot the results. The MNTC is the highest concentration that maintains high cell viability (typically >90%).
Q: What is the ideal incubation time for THPO treatment?
A: The ideal time depends on the biological process you are studying.
-
Signaling Pathway Activation (e.g., Nrf2 translocation): This can be rapid, occurring within 1-6 hours.
-
Gene Expression Changes (e.g., HO-1 upregulation): This typically requires longer incubation, from 6 to 24 hours.
-
Neuroprotection Assays: In these experiments, a pre-incubation period with THPO is standard. A 12-24 hour pre-incubation is often sufficient to allow the cells to produce protective proteins before introducing a toxic insult (like H₂O₂ or oligomeric Aβ).[10]
Recommendation: For a neuroprotection experiment, perform a time-course study. Pre-incubate cells with a non-toxic concentration of THPO for different durations (e.g., 2, 6, 12, 24 hours) before adding the toxin. This will reveal the minimum time required for THPO to elicit its protective effects.
Section 3: Troubleshooting Common Experimental Issues
Q: My results with THPO are inconsistent. One week it's protective, the next it's not. What could be the cause?
A: Lack of reproducibility is a common challenge in cell-based assays. Several factors can contribute:
-
Cell Passage Number: Continuous passaging can lead to phenotypic drift. Always use cells within a consistent and low passage number range (e.g., passages 5-20 for SH-SY5Y). Thaw a fresh vial of cells when viability drops or results become inconsistent.[11]
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Always perform a cell count before seeding and ensure even cell distribution in the wells.
-
Compound Stability: Ensure your THPO stock solution is not undergoing degradation. Use fresh aliquots and protect them from light.
-
Differentiation State: If using differentiable cells like PC12 or SH-SY5Y, ensure the differentiation protocol is consistent. The response of differentiated cells can be significantly different from their undifferentiated counterparts.[12]
Q: I'm observing significant cell death in my vehicle control (DMSO) group. What should I do?
A: This indicates your cells are sensitive to the DMSO concentration.
-
Action 1: Check Final Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium does not exceed 0.1%. For particularly sensitive cells like primary neurons, you may need to go even lower (e.g., 0.05%).
-
Action 2: Increase Stock Concentration: If possible, make a more concentrated stock of THPO (e.g., 100 mM instead of 10 mM). This will allow you to add a smaller volume to your culture medium, thereby reducing the final DMSO percentage.
-
Action 3: Test Alternative Solvents: While less common, if DMSO toxicity persists, you could test other cell culture-grade solvents like ethanol, but you must perform a new vehicle toxicity curve for it.
Q: THPO appears to be precipitating when I add it to my culture medium. How can I fix this?
A: Precipitation suggests the compound's solubility limit is being exceeded in the aqueous medium.
-
Action 1: Pre-warm the Medium: Before adding the THPO stock, ensure your culture medium is warmed to 37°C.
-
Action 2: Dilute in Steps: Instead of adding the concentrated DMSO stock directly to the full volume of medium, add the stock to a smaller volume of medium first, mix well, and then bring it to the final volume.
-
Action 3: Reduce Serum Concentration: Some compounds can bind to proteins in fetal bovine serum (FBS), affecting their solubility. If your protocol allows, try performing the experiment in a lower serum or serum-free medium. However, this can also affect cell health, so it must be validated.[13]
Section 4: Key Experimental Protocols
Here are detailed, step-by-step protocols for assessing the neuroprotective efficacy of THPO.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress and measures cell viability to quantify the protective effect of THPO.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
THPO Pre-treatment: Treat the cells with various non-toxic concentrations of THPO (determined from your dose-response curve) and a vehicle control. Incubate for 24 hours.
-
Induce Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Note: The optimal toxic concentration of H₂O₂ must be determined empirically for your cell line, aiming for 50% cell death (LD50) after 4-6 hours. Add the H₂O₂ solution to the wells. Include a control group that receives THPO but no H₂O₂.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Assess Viability: Measure cell viability using the MTT assay as described previously.
-
Analysis: Calculate the percentage of neuroprotection relative to the cells treated with H₂O₂ alone.
Protocol 2: Measuring Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify ROS levels.
-
Seeding and Pre-treatment: Follow steps 1 and 2 from the neuroprotection protocol above, plating cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Induce Oxidative Stress: Wash the cells once with PBS to remove excess probe. Add H₂O₂ to the relevant wells (as in the neuroprotection assay).
-
Readout: Immediately measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. You can take kinetic readings every 5-10 minutes for up to an hour.
-
Analysis: Compare the fluorescence intensity (representing ROS levels) in THPO-treated cells versus vehicle-treated cells after H₂O₂ exposure.[10][14]
Protocol 3: Detecting Apoptosis via Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activation is a hallmark of apoptosis. This can be measured using a fluorometric or colorimetric assay kit.
-
Cell Culture and Treatment: Plate cells in a 6-well plate. Pre-treat with THPO for 24 hours, then induce apoptosis with a relevant stimulus (e.g., staurosporine or a higher concentration/longer duration of H₂O₂).
-
Cell Lysis: After treatment (typically 6-12 hours post-stimulus), scrape and collect the cells. Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Assay Execution: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Readout: Measure the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm).
-
Analysis: Compare the caspase-3 activity in THPO-treated samples to the vehicle control. Increased signal indicates higher caspase-3 activation and apoptosis.[16][17]
References
- Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC. (2024).
- Functional profiling of neurons through cellular neuropharmacology - PMC - NIH.
- The Neuro-Protective Effects of the TSPO Ligands CB86 and CB204 on 6-OHDA-Induced PC12 Cell Death as an In Vitro Model for Parkinson's Disease - MDPI. (2021).
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH.
- Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC - PubMed Central.
- THP-1 Cell Culture Guide: Common Issues and Solutions - Procell. (2024).
- Designing and troubleshooting immunopanning protocols for purifying neural cells - PubMed. (2014).
- Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PubMed Central.
- Designing and Troubleshooting Immunopanning Protocols for Purifying Neural Cells. (2025).
- Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed Central.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care.
- Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine - Research journals - PLOS.
- Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - ES.
- (PDF) 9. Neural Cell Lines (Lineage) - ResearchGate. (2017).
- (PDF) Substrate topography affects PC12 cell differentiation through mechanotransduction mechanisms - ResearchGate. (2025).
- Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed. (2018).
- Designing and Troubleshooting Immunopanning Protocols for Purifying Neural Cells - SciSpace.
- Substrate topography affects PC12 cell differentiation through mechanotransduction mechanisms - PubMed.
- Action of trichostatin A on Alzheimer's disease-like pathological changes in SH-SY5Y neuroblastoma cells - ResearchGate. (2025).
- Neuroscience - ATCC.
- Prolonged exposure of cortical neurons to oligomeric amyloid-β impairs NMDA receptor function via NADPH oxidase-mediated ROS production - PubMed Central.
- METHODOLOGY FOR QUANTIFY CELL VIABILITY AFTER ACUTE EXPOSURE OF AMYLOID BETA OLIGOMERS (AβO) ON HUMAN NEURONS - NETRI.
- Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI.
- A Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures - NIH.
- Comprehensive Characterization of the Human Neural Stem Cell Line HNSC.100 as a Versatile Model for Neurobiological Research | bioRxiv. (2026).
- ROS levels after exposure of neuronal networks to different... | Download Scientific Diagram - ResearchGate.
- Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer's Disease: Evidence for Apoptotic Cell Death - PMC - PubMed Central.
- Cellular transplantation for the nervous system: impact of time after preparation on cell viability and survival - PubMed.
- PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. (2021).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021).
- General overview of neuronal cell culture - PMC - PubMed Central - NIH.
- Neuroprotection in Parkinson models varies with toxin administration protocol - PubMed.
- Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders.
- Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum.
- (PDF) Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide (LPS) - ResearchGate.
- Proliferation of SH-SY5Y neuroblastoma cells on confined spaces - bioRxiv. (2024).
- Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - MDPI. (2021).
- Experiments on a Tauopathy Model with Mice Primary Cortical Cultures: the Difficulty of Observing Network Functional Alterations - Preprints.org. (2025).
- Axonal Cleaved Caspase-3 Regulates Axon Targeting and Morphogenesis in the Developing Auditory Brainstem - Frontiers.
- Vatachintamani Ras Vrihat – Benefits, Uses, Ingredients & Dosage | Ask Ayurveda.
- Neuroprotective effects of mitochondrial-targeted hydrogen sulphide donor, AP39 on H2O2-induced oxidative stress in human neuroblastoma SHSY5Y cell line - Aston Research Explorer. (2021).
- Nerve Growth Factor-Induced Differentiation Changes the Cellular Organization of Regulated Peptide Release by PC12 Cells - PubMed Central.
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Validation & Comparative
A Comparative Guide to the Anticonvulsant Profile of THPO: Cross-Validation in Diverse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, compounds that modulate the gamma-aminobutyric acid (GABA) system remain a cornerstone of therapeutic strategy. This guide provides a comprehensive cross-validation of the anticonvulsant effects of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), a glial-selective GABA uptake inhibitor. By objectively comparing its performance with established AEDs across a spectrum of preclinical seizure models, we aim to furnish researchers and drug development professionals with the critical data and field-proven insights necessary to evaluate its therapeutic potential.
The Rationale for Cross-Model Validation
No single preclinical seizure model can fully recapitulate the complexity of human epilepsy. Therefore, a robust evaluation of a candidate anticonvulsant necessitates a cross-validation approach, employing a battery of models that probe different facets of seizure generation and propagation. This guide focuses on three widely accepted and mechanistically distinct models: the Maximal Electroshock (MES) test, the Pentylenetetrazole (PTZ) test, and the Pilocarpine model of status epilepticus. This multi-pronged strategy allows for a more nuanced understanding of a compound's potential clinical utility.
THPO: A Modulator of GABAergic Tone
THPO exerts its anticonvulsant effects by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. Specifically, it is known to be a glial-selective GABA uptake inhibitor. By blocking the GABA transporter, THPO increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.
Caption: Mechanism of Action of THPO as a GABA Uptake Inhibitor.
Comparative Anticonvulsant Activity of THPO and Standard AEDs
Direct quantitative data on the median effective dose (ED50) of THPO in the MES and PTZ models is limited in publicly available literature. However, qualitative studies have demonstrated its anticonvulsant properties. For a robust comparison, this guide includes quantitative data for other GABA uptake inhibitors, such as Tiagabine, alongside established AEDs with different mechanisms of action.
| Drug | Mechanism of Action | MES (mice) ED50 (mg/kg) | PTZ (mice) ED50 (mg/kg) | Pilocarpine Model Efficacy |
| THPO | GABA Uptake Inhibitor | Data not available | Protective effect observed, especially with glycine[1] | Data not available |
| Tiagabine | GABA Uptake Inhibitor | Inactive | ~0.3 (i.p.) | Demonstrates anticonvulsant effects |
| Phenytoin | Sodium Channel Blocker | 9.5 (i.p.) | Inactive | Effective in suppressing seizures |
| Carbamazepine | Sodium Channel Blocker | 8.8 (i.p.) | 33.1 (i.p.) | Effective in suppressing seizures |
| Diazepam | GABA-A Receptor Modulator | 1.3 (i.p.) | 0.2 (i.p.) | Effective in terminating status epilepticus |
| Valproic Acid | Multiple Mechanisms | 272 (i.p.) | 159.7 (i.p.)[2] | Broad-spectrum efficacy |
In-Depth Analysis of Seizure Models and Experimental Protocols
A thorough understanding of the experimental design is paramount for the accurate interpretation of anticonvulsant screening data. The following sections provide detailed protocols for the three core seizure models discussed in this guide.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. It assesses a drug's ability to prevent the spread of seizure activity.
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazole (PTZ) Seizure Model.
Step-by-Step Methodology:
-
Animal Selection: Male Swiss mice weighing 18-22 grams are frequently used.
-
Drug Administration: The test compound (THPO) or a standard anticonvulsant (e.g., Diazepam at 0.5 mg/kg, i.p.) is administered.
-
Time to Peak Effect: A waiting period is observed for the drug to reach its maximal effect.
-
PTZ Injection: Pentylenetetrazole is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures, characterized by rhythmic muscle contractions.
-
Data Analysis: The latency to the first clonic seizure and the percentage of animals protected from seizures are recorded. The ED50 is calculated based on the dose-response relationship. Studies have shown that THPO alone has a marginal anticonvulsant effect against metrazol-induced seizures, but its efficacy is significantly amplified when combined with glycine.[1]
Pilocarpine-Induced Status Epilepticus Model
The pilocarpine model is a well-established model of temporal lobe epilepsy, characterized by an initial status epilepticus followed by a latent period and the development of spontaneous recurrent seizures. This model is valuable for studying epileptogenesis and identifying drugs that can prevent or modify the course of the disease.
Experimental Workflow:
Caption: Workflow for the Pilocarpine-Induced Seizure Model.
Step-by-Step Methodology:
-
Animal Selection: Male Wistar rats weighing 200-250 grams are commonly used.
-
Pre-treatment: To reduce peripheral cholinergic effects, animals are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.
-
Pilocarpine Administration: Pilocarpine hydrochloride is administered i.p. at a dose sufficient to induce status epilepticus (e.g., 320-380 mg/kg).
-
Status Epilepticus: Animals are observed for the development of continuous seizures (status epilepticus), which typically begins within 20-60 minutes.
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Drug Intervention: THPO or a comparator drug can be administered either before pilocarpine to assess its ability to prevent status epilepticus, or after the onset of status epilepticus to evaluate its efficacy in terminating seizures.
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Monitoring: Seizure activity is monitored behaviorally and/or through electroencephalography (EEG) for several hours to weeks to assess the effect of the treatment on seizure frequency, duration, and severity.
Conclusion and Future Directions
The available evidence suggests that THPO, as a GABA uptake inhibitor, possesses anticonvulsant properties. Its efficacy appears to be particularly pronounced when co-administered with glycine, highlighting a synergistic interaction that warrants further investigation. While direct comparative quantitative data in standard screening models like MES and PTZ are not yet widely available, its mechanism of action places it in a class of compounds with proven clinical utility.
To fully elucidate the therapeutic potential of THPO, future research should focus on:
-
Determining the ED50 of THPO in the MES and PTZ models to allow for direct comparison with standard AEDs.
-
Investigating the efficacy of THPO in chronic seizure models , such as the pilocarpine model, to assess its potential for disease modification.
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Exploring the synergistic effects with other compounds , such as glycine, to develop potential combination therapies.
By systematically addressing these knowledge gaps, the scientific community can build a more complete picture of THPO's anticonvulsant profile and its potential as a novel therapeutic agent for the treatment of epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
